3-(4-METHANESULFONYLPHENYL)-N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]PROPANAMIDE
Description
Properties
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-28-20-4-3-15-24(16-20)19-10-8-18(9-11-19)23-22(25)14-7-17-5-12-21(13-6-17)29(2,26)27/h5-6,8-13,20H,3-4,7,14-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUZCMPCKZWBLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHANESULFONYLPHENYL)-N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Coupling with Phenyl Ring: The piperidine ring is then coupled with a phenyl ring through a Friedel-Crafts acylation reaction.
Propanamide Formation: The final step involves the formation of the propanamide group through an amidation reaction using a suitable amine and an acid chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHANESULFONYLPHENYL)-N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-METHANESULFONYLPHENYL)-N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-METHANESULFONYLPHENYL)-N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Target Compound: Key Groups: Methanesulfonyl (electron-withdrawing), 3-methoxypiperidine (electron-donating), and propanamide backbone.
Analog 1 : N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide ()
- Analog 2: 3-Phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide () Key Groups: Phenylthioether (lipophilic) and piperidinylsulfonyl (polar). Properties: Molecular formula C₂₀H₂₄N₂O₃S₂.
Analog 3 : 3-Chloro-N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide ()
Physicochemical Properties
*Hypothesized data due to lack of direct evidence.
†Calculated based on structural formula.
Key Differentiators
- Methanesulfonyl vs. Sulfonylpiperidine : The target’s methanesulfonyl group may confer stronger hydrogen-bonding capacity compared to piperidinylsulfonyl groups in and , affecting target selectivity .
- Methoxy-Piperidine vs. Methoxymethyl-Piperidine : The 3-methoxy group on the piperidine ring (target) may enhance blood-brain barrier penetration compared to methoxymethyl substituents () .
Biological Activity
3-(4-Methanesulfonyphenyl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]propanamide, a compound with significant pharmaceutical potential, is being investigated for its biological activity, particularly in the context of its role as a therapeutic agent. This article reviews the compound's biological properties, including its mechanism of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 364.47 g/mol. The structure features a propanamide backbone with a methanesulfonyl group and a methoxypiperidine moiety, which contribute to its biological activity.
The compound is believed to exert its effects through multiple pathways:
- Inhibition of Enzymatic Activity : It has been proposed that the sulfonamide group interacts with specific enzymes, potentially inhibiting their activity. This is similar to other compounds in its class that target sulfatases and related enzymes involved in steroid metabolism .
- Receptor Modulation : The methoxypiperidine moiety may facilitate interaction with various receptors, influencing signaling pathways associated with cancer progression and inflammation.
Anticancer Activity
Research indicates that the compound exhibits notable anticancer properties. In vitro studies have demonstrated:
- Cell Line Studies : The compound was tested on several cancer cell lines, including estrogen receptor-positive (ER+) MCF-7 and T47D cells. It showed significant growth inhibition with IC50 values comparable to established treatments like tamoxifen .
- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, disrupting their function and leading to reduced cell proliferation .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored:
- COX Inhibition : Similar compounds have been documented as COX-2 inhibitors. Preliminary data suggest that this compound may exhibit similar properties, reducing inflammatory markers in cellular assays .
Study 1: Anticancer Efficacy
In a recent study involving MCF-7 cells, the compound was shown to reduce cell viability significantly at concentrations as low as 10 µM. This effect was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
Study 2: Inhibition of Steroid Sulfatase
A separate investigation focused on the compound's ability to inhibit steroid sulfatase (STS). The results indicated an IC50 value of approximately 0.18 µM, demonstrating potent inhibitory activity compared to traditional inhibitors such as coumarin derivatives.
Q & A
Basic: What synthetic routes are reported for 3-(4-methanesulfonylphenyl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]propanamide?
The compound is typically synthesized via multi-step coupling reactions. A common approach involves:
Sulfonylation : Reacting 4-bromophenyl derivatives with methanesulfonyl chloride to introduce the methanesulfonyl group.
Piperidinyl Modification : Functionalizing the piperidine ring via nucleophilic substitution or reductive amination (e.g., using 3-methoxypiperidine precursors).
Amide Coupling : Final assembly via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the methanesulfonylphenyl propanamide and 4-(3-methoxypiperidin-1-yl)aniline.
Key Considerations : Monitor reaction progress using TLC (hexane:ethyl acetate, 3:1) and purify intermediates via column chromatography. Validate purity (>95%) by HPLC (C18 column, acetonitrile/water gradient) .
Basic: Which analytical techniques are essential for structural confirmation?
Critical methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methanesulfonyl protons at δ 3.3 ppm, piperidinyl methoxy at δ 3.2 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 487.2).
- X-ray Diffraction (XRD) : For crystalline derivatives, resolve bond angles and confirm stereochemistry (e.g., piperidine chair conformation) .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .
Advanced: How can reaction yields be optimized during the coupling step?
To enhance yield (typically 60–70%):
- Catalyst Screening : Test Pd(PPh₃)₄ for Suzuki-Miyaura couplings or DIPEA for amide bond formation .
- Solvent Optimization : Use DMF or THF for polar intermediates; switch to dichloromethane for acid-sensitive steps.
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize byproducts.
- In-line Monitoring : Employ FTIR or Raman spectroscopy to detect reaction endpoints .
Advanced: How to resolve discrepancies between computational and experimental spectral data?
If DFT-predicted NMR shifts deviate from experimental values:
Re-optimize Geometry : Use B3LYP/6-311+G(d,p) basis sets to refine molecular conformations.
Solvent Effects : Incorporate PCM models (e.g., chloroform) to simulate experimental conditions.
Cross-Validation : Compare with XRD-derived bond lengths and angles to adjust computational parameters .
Basic: What in vitro assays are suitable for initial biological screening?
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
- Solubility Testing : Use shake-flask method (PBS, pH 7.4) to assess bioavailability .
Advanced: How to elucidate the compound’s mechanism of action in target binding?
- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify binding motifs.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for sulfonyl-piperidine interactions.
- SAR Studies : Synthesize analogs (e.g., replacing methoxy with ethoxy) to correlate structural features with activity .
Basic: What purification methods ensure high-purity final product?
- Recrystallization : Use ethanol/water (8:2) for crystalline intermediates.
- Preparative HPLC : Employ C18 columns with 0.1% TFA in mobile phase to remove polar impurities.
- Flash Chromatography : Optimize silica gel gradients (hexane → ethyl acetate) for non-polar byproducts .
Advanced: How to address low stability in aqueous buffers?
- Lyophilization : Store lyophilized powder at -20°C under argon.
- pH Adjustment : Formulate in citrate buffer (pH 4.5) to prevent hydrolysis of the amide bond.
- Stabilizers : Add 0.1% BSA or cyclodextrins to enhance solubility and shelf life .
Basic: What computational tools predict the compound’s pharmacokinetics?
- ADMET Prediction : Use SwissADME to estimate logP (≈3.2), BBB permeability, and CYP450 interactions.
- Molecular Docking : AutoDock Vina to simulate binding to common targets (e.g., GPCRs, ion channels) .
Advanced: How to validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins upon compound treatment.
- siRNA Knockdown : Correlate reduced target expression with diminished compound efficacy.
- Microscale Thermophoresis (MST) : Quantify binding affinities in cell lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
